molecular formula C7H13N3O5 B1222803 Alanoser CAS No. 52977-61-4

Alanoser

Cat. No.: B1222803
CAS No.: 52977-61-4
M. Wt: 219.2 g/mol
InChI Key: DHDBDHYZCMTTTE-YFKPBYRVSA-N
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Description

Alanoser (CAS 52977-61-4), chemically designated as O-(N-Nitroso-N-methyl-β-alanyl)-L-serine, is a nitroso-containing organic compound with the molecular formula C₇H₁₃N₃O₅. Its structure comprises an L-serine backbone modified with an N-nitroso-N-methyl-β-alanyl group (Fig. 1).

Properties

CAS No.

52977-61-4

Molecular Formula

C7H13N3O5

Molecular Weight

219.2 g/mol

IUPAC Name

(2S)-2-amino-3-[3-[methyl(nitroso)amino]propanoyloxy]propanoic acid

InChI

InChI=1S/C7H13N3O5/c1-10(9-14)3-2-6(11)15-4-5(8)7(12)13/h5H,2-4,8H2,1H3,(H,12,13)/t5-/m0/s1

InChI Key

DHDBDHYZCMTTTE-YFKPBYRVSA-N

SMILES

CN(CCC(=O)OCC(C(=O)O)N)N=O

Isomeric SMILES

CN(CCC(=O)OC[C@@H](C(=O)O)N)N=O

Canonical SMILES

CN(CCC(=O)OCC(C(=O)O)N)N=O

Other CAS No.

52977-61-4

Synonyms

alanoser
O-(N-methyl-N-nitroso-beta-Ala)-Ser
O-(N-methyl-N-nitroso-beta-alanyl)-serine

Origin of Product

United States

Comparison with Similar Compounds

Structural Highlights :

  • Backbone: L-serine (a proteinogenic amino acid).
  • Functional Groups : Nitroso (-N=O), methyl (-CH₃), and carboxylate (-COO⁻).
  • Potential Applications: Nitrosation reactions, intermediates in organic synthesis, or biochemical studies involving nitroso compounds.

Comparison with Structurally Similar Compounds

Three compounds sharing the molecular formula C₇H₁₃N₃O₅ are identified as structurally analogous to Alanoser (Table 1). These include:

Methyl 6-azido-6-deoxy-α-D-glucopyranoside (CAS 23701-87-3)

  • Structure : A glucose derivative with an azido (-N₃) group replacing the hydroxyl at the 6-position.
  • Key Differences: Backbone: Pyranose ring (glucose) vs. serine. Functional Groups: Azido vs. nitroso. Reactivity: Azides are used in "click chemistry" (e.g., Huisgen cycloaddition), whereas nitroso groups participate in nitrosation or redox reactions .

Creatine Pyruvate (CAS 55965-97-4)

  • Structure: A mixture of creatine (N-amidinoglycine) and pyruvic acid.
  • Key Differences: Composition: Binary mixture vs. single-molecule structure. Function: Likely involved in energy metabolism (creatine) or carboxylic acid reactivity (pyruvate), contrasting with this compound’s nitroso-mediated pathways .

(3S,5S)-2-Azidomethyl-6-methoxytetrahydro-pyran-3,4,5-triol (CAS 66224-56-4)

  • Structure : A tetrahydropyran derivative with azidomethyl and methoxy groups.
  • Key Differences :
    • Backbone : Cyclic ether (tetrahydropyran) vs. linear serine.
    • Applications : Azidomethyl groups may serve as photolabile protecting groups, unlike nitroso functionalities .

Table 1: Structural and Functional Comparison

Compound (CAS) Backbone Key Functional Groups Potential Applications Safety Considerations
This compound (52977-61-4) L-serine Nitroso, methyl Nitrosation, biochemical studies Possible carcinogenicity
Methyl 6-azido-glucopyranoside Glucose Azido Click chemistry, glycobiology Azide toxicity
Creatine Pyruvate Creatine + Pyruvate Amidine, carboxylate Energy metabolism Low hazard (common metabolites)
2-Azidomethyl-tetrahydropyran Tetrahydropyran Azidomethyl, methoxy Photolabile protecting groups Azide reactivity

Research Findings and Data Gaps

  • Synthetic Pathways: this compound likely involves nitrosation of a β-alanyl-serine precursor, whereas azido compounds require azide incorporation (e.g., SN₂ substitution) .
  • Spectroscopic Characterization: No experimental data (e.g., NMR, IR) for this compound or its analogs is provided in available literature, highlighting a critical research gap .
  • Toxicity Profile: Nitroso compounds (e.g., this compound) are classically associated with carcinogenicity, while azides pose explosion risks under certain conditions .

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